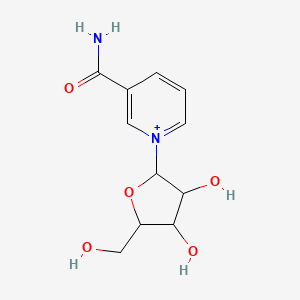

1-(|A-D-ribofuranosyl)-nicotinamide

Description

Historical Context of Nicotinamide (B372718) Riboside Discovery

The story of Nicotinamide Riboside is intrinsically linked to the discovery of NAD+ and its vital role in biological systems. Early in the 20th century, the connection between the vitamin niacin (nicotinic acid and nicotinamide) and the prevention of pellagra, a disease caused by niacin deficiency, was established. This laid the groundwork for understanding the importance of NAD+ precursors for human health.

A significant milestone in the specific history of NR came in 2004 when Charles Brenner and his colleagues identified a novel pathway for NAD+ synthesis involving Nicotinamide Riboside. researchgate.netbiorxiv.org Their research revealed that NR could be converted to NAD+ in a two-step enzymatic process, a discovery that opened new avenues for investigating NAD+ metabolism and its regulation. researchgate.netbiorxiv.org This work established NR as a third vitamin precursor of NAD+ in eukaryotes. plos.org Further research identified that NR is a naturally occurring compound found in milk. nih.govmdpi.com

The discovery of the Nicotinamide Riboside Kinase (NRK) pathway was a pivotal moment. researchgate.net This pathway, which is induced in response to nerve damage and can promote lifespan in yeast, directly converts NR to Nicotinamide Mononucleotide (NMN) through phosphorylation. plos.org This finding challenged the previously held view that all NAD+ synthesis flowed through nicotinic acid mononucleotide. mdpi.com

| Key Historical Milestones in Nicotinamide Riboside Research | Year | Significance | Researcher(s) |

| Discovery of NAD+ | 1906 | Identification of a crucial coenzyme in fermentation. | Arthur Harden and William John Young |

| Identification of Niacin as Pellagra Preventive Factor | 1937 | Established the role of a vitamin B3 form as an NAD+ precursor. | Conrad Elvehjem |

| Discovery of the Nicotinamide Riboside Pathway to NAD+ | 2004 | Unveiled a new two-step enzymatic pathway for NAD+ synthesis from NR. researchgate.netbiorxiv.org | Charles Brenner and colleagues |

| Identification of Nicotinamide Riboside Kinases (NRKs) | 2004 | Characterized the enzymes essential for the phosphorylation of NR to NMN. mdpi.comresearchgate.net | Charles Brenner and colleagues |

Foundational Role of Nicotinamide Riboside as a Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Precursor

1-(β-D-ribofuranosyl)-nicotinamide serves as a potent precursor to Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme essential for a vast array of cellular functions. NAD+ is not only a critical component of redox reactions that underpin cellular energy production but also acts as a substrate for several signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). plos.orgbioscientifica.comacs.org

The conversion of NR to NAD+ primarily occurs through the salvage pathway. This pathway begins with the phosphorylation of NR to Nicotinamide Mononucleotide (NMN) by Nicotinamide Riboside Kinases (NRKs), specifically NRK1 and NRK2. researchgate.netnih.govnih.gov Subsequently, NMN is adenylylated by Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) to form NAD+. researchgate.netnih.gov This two-step process provides an efficient route for cells to replenish their NAD+ pools.

Research has demonstrated that supplementation with NR can effectively increase NAD+ levels in various tissues. Studies in humans have shown that oral NR supplementation leads to a significant increase in whole blood NAD+ concentrations. For instance, one study reported a nearly 100% increase in blood NAD+ levels after dose escalation of NR. plos.org Another study observed a dose-dependent increase in whole blood NAD+, with a 40% increase in the group receiving a lower dose and a 90% increase in the group receiving a higher dose after 4 weeks. mit.edu

| Study | Model | Tissue/Fluid | Key Finding on NAD+ Levels |

| Airhart et al. | Healthy Volunteers | Whole Blood | ~100% increase in NAD+ after dose escalation. plos.org |

| Dellinger et al. | Humans | Whole Blood | ~40-90% increase in NAD+ after 4 weeks, dose-dependent. mit.edu |

| Nanga et al. (2024) | Healthy Volunteers | Brain | Significant increase in mean NAD+ concentration after acute supplementation. researchgate.netnih.gov |

| Elhassan et al. (2019) | Aged Men | Skeletal Muscle | No significant increase in NAD+, but changes in the NAD+ metabolome. biorxiv.org |

The ability of 1-(β-D-ribofuranosyl)-nicotinamide to effectively and safely increase NAD+ levels has positioned it as a significant compound in the field of aging and metabolic research. nih.gov Its role as a direct precursor highlights the intricate network of pathways that govern NAD+ homeostasis and cellular function.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1-4,7-9,11,14-16H,5H2,(H-,12,17)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEBZPBDRKPWTD-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O5+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862647 | |

| Record name | 3-Carbamoyl-1-pentofuranosylpyridin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Biology of 1 β D Ribofuranosyl Nicotinamide

Chemical Synthesis Approaches

Chemical synthesis of 1-(β-D-ribofuranosyl)-nicotinamide has evolved to improve efficiency and stereoselectivity, primarily focusing on the formation of the β-glycosidic bond.

Glycosylation Reactions with Ribofuranosyl Donors

Glycosylation reactions are a cornerstone of 1-(β-D-ribofuranosyl)-nicotinamide synthesis, typically involving the reaction of a nicotinamide (B372718) derivative with an activated ribofuranosyl donor. The choice of donor and reaction conditions is crucial for achieving the desired β-anomer with high yield.

One common approach utilizes 2,3,5-tri-O-acyl-D-ribofuranosyl halides as the ribosyl donor. nih.govpreprints.org In these reactions, the acyl-protected ribofuranosyl halide (e.g., bromide or chloride) is coupled with nicotinamide. nih.govresearchgate.net The stereoselectivity of this reaction is influenced by the participation of the C2'-acyl group, which helps to form a cationic intermediate that favors the formation of the β-anomer. nih.gov Low temperatures are often preferred to minimize the decomposition of the α-anomer. nih.gov Following glycosylation, the acyl protecting groups are removed, typically by basic hydrolysis with methanolic ammonia, to yield the final product. preprints.org

| Approach | Ribofuranosyl Donor | Catalyst/Promoter | Key Features | Typical Yield |

|---|---|---|---|---|

| Halosugar Route | 2,3,5-tri-O-acyl-D-ribofuranosyl halides | - | Historically significant; stereoselectivity depends on C2'-acyl group participation. nih.govpreprints.org | Variable, can be low (e.g., 34%). researchgate.net |

| Peracylated Sugar Route | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | TMSOTf | High β-stereoselectivity (>90%); efficient two-step, one-pot procedures available. nih.govnih.gov | High, up to 85% overall. nih.gov |

Condensation Reactions with Dinitrophenylpyridinium Salts

An alternative chemical synthesis route involves the use of N-(2,4-dinitrophenyl)-3-carbamoylpyridinium salts, a method known as the Zincke reaction. preprints.orgmdpi.com In this process, nicotinamide is first reacted with an electron-deficient aromatic compound like 2,4-dinitrochlorobenzene to form the corresponding Zincke salt. preprints.orgmdpi.com This activated pyridinium (B92312) salt is then condensed with a 1-amino sugar, such as 1-aminoribose, to form the desired nicotinamide nucleoside. sci-hub.semdpi.com While this method is a valid pathway, syntheses using halo sugars or peracylated sugars are often more efficient. sci-hub.se

Enzymatic Synthesis Approaches

Enzymatic methods provide highly stereoselective and efficient routes to 1-(β-D-ribofuranosyl)-nicotinamide and its derivatives under mild reaction conditions. A primary enzymatic strategy is the transglycosylation reaction catalyzed by nucleoside phosphorylases (NPs). This process typically involves two steps: first, an inexpensive purine (B94841) nucleoside like inosine (B1671953) is phosphorolytically cleaved by a purine nucleoside phosphorylase (PNP) to generate ribose-1-phosphate (B8699412) (R1P). Subsequently, nicotinamide reacts with the generated R1P in the presence of a suitable nucleoside phosphorylase to form 1-(β-D-ribofuranosyl)-nicotinamide. This method can achieve high yields, often between 70-85%, under optimized conditions.

Another significant enzymatic context is its role in NAD+ biosynthesis. wikipedia.orghmdb.ca In eukaryotes, 1-(β-D-ribofuranosyl)-nicotinamide is phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN). wikipedia.orggoogle.com NMN is then adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to produce NAD+. google.com This pathway has been leveraged for the in vitro synthesis of NAD+ and its analogs, where enzymes from the NAD+ biosynthesis pathway are used in a one-pot system to recycle nicotinamide and produce the target molecule. nih.govresearchgate.net

Derivatization and Analog Synthesis

The core structure of 1-(β-D-ribofuranosyl)-nicotinamide has been modified to produce various derivatives and analogs for research purposes. These modifications often aim to alter the compound's properties or to study the structural requirements of enzymes that metabolize it.

One common derivatization is the acylation of the ribose hydroxyl groups. For instance, 1-(2′,3′,5′-triacetyl-beta-D-ribofuranosyl)-nicotinamide (NRTA) is a frequently synthesized intermediate and derivative. google.comgoogle.com This compound can be prepared through the glycosylation methods described earlier, followed by isolation before the deprotection step. nih.gov

Analogs with modified sugar moieties have also been synthesized. Using a TMSOTf-mediated N-glycosylation of the corresponding tetraacetate sugars, xylose and arabinose derivatives of nicotinamide have been prepared. sci-hub.se Additionally, C-nucleoside analogs, where the nitrogen of the glycosidic bond is replaced by a carbon, have been synthesized. nih.gov For example, 5-(β-D-ribofuranosyl)nicotinamide, an isosteric analog, was prepared and subsequently used to synthesize a C-analog of NAD+ (C-NAD). nih.gov Other modifications include the synthesis of analogs with substitutions on the pyridine (B92270) ring. researchgate.net

| Analog Name | Modification | Synthetic Precursors | Reference |

|---|---|---|---|

| 1-(2′,3′,5′-triacetyl-beta-D-ribofuranosyl)-nicotinamide (NRTA) | Acetylation of ribose hydroxyls | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and ethyl nicotinate | google.comgoogle.com |

| 1-(β-D-Xylofuranosyl)-3-aminocarbonylpyridinium | Ribose replaced with xylose | Tetraacetyl-D-xylofuranose and nicotinamide | sci-hub.sejst.go.jp |

| 5-(β-D-ribofuranosyl)nicotinamide (C-nucleoside) | C-glycosidic bond instead of N-glycosidic bond | 2,3-O-isopropylidene-5-O-(tetrahydropyranyl)-D-ribonolactone and 3-cyano-5-lithiopyridine | nih.gov |

| 1-(β-D-ribofuranosyl)-1,4-dihydronicotinamide (NRH) | Reduction of the nicotinamide ring | 1-(β-D-ribofuranosyl)-nicotinamide and sodium dithionite | mdpi.combasys2.ca |

Degradation Kinetics and Stability in Research Environments

The stability of 1-(β-D-ribofuranosyl)-nicotinamide is highly dependent on pH and temperature. The compound is notably stable in acidic conditions but is susceptible to degradation in neutral and, particularly, alkaline environments due to its cationic pyridinium moiety. preprints.orgmdpi.com

The primary degradation pathway is the cleavage of the glycosidic bond via base-catalyzed hydrolysis, which yields nicotinamide and D-ribose. preprints.orgfoodandnutritionresearch.net This occurs because the pyridinium ring is an excellent leaving group, and the reaction is facilitated by nucleophilic attack (e.g., by hydroxide (B78521) ions) at the anomeric carbon. preprints.orgnih.gov

The degradation kinetics follow a pseudo-first-order model. wikipedia.org The rate of degradation is significantly influenced by temperature; the rate approximately doubles for every 10°C increase. wikipedia.orgnih.gov Thermal degradation of the chloride salt becomes rapid at temperatures above 130°C. wikipedia.org The increased lability at neutral or physiological pH underscores the importance of controlling pH and temperature during its storage and use in experimental setups to prevent the accumulation of its degradation products. wikipedia.orgfoodandnutritionresearch.net The reduced form, 1-(β-D-ribofuranosyl)-1,4-dihydronicotinamide (NRH), is also susceptible to degradation, particularly through acid-catalyzed addition and nucleophilic displacement in alkaline media. mdpi.com

Cellular Disposition and Metabolic Pathways of 1 β D Ribofuranosyl Nicotinamide

Cellular Uptake and Transport Mechanisms

The entry of 1-(β-D-ribofuranosyl)-nicotinamide into the cell is a critical first step in its metabolic journey. This process is primarily mediated by specific transporter proteins embedded in the cell membrane.

Research has identified the family of equilibrative nucleoside transporters (ENTs) as key players in the cellular uptake of NR. mdpi.comnih.govnmn.com Specifically, studies using human embryonic kidney (HEK293) cells have shown that ENT1, ENT2, and ENT4 can import extracellular NR. mdpi.comnih.govuib.no This transport is bidirectional and depends on the concentration gradient of NR across the cell membrane. mdpi.com The broad tissue distribution of ENT1 and ENT2 suggests that many cell types can utilize this pathway for NR uptake. mdpi.com

The process of NR import via ENTs is tightly linked to its subsequent intracellular metabolism. mdpi.comnih.gov For the transport to be efficient, NR must be actively used within the cytosol, for instance, through phosphorylation by nicotinamide (B372718) riboside kinase. mdpi.comnih.gov Inhibition of ENTs has been shown to block the cellular uptake of NR, confirming their essential role. mdpi.com Interestingly, the reduced form of NR, known as NRH, also appears to utilize ENTs for cellular entry, although other transporters may also be involved. google.com

Table 1: Role of Equilibrative Nucleoside Transporters (ENTs) in 1-(β-D-ribofuranosyl)-nicotinamide Uptake

| Transporter | Function | Cell Type Studied | Key Findings |

|---|---|---|---|

| ENT1 | Imports extracellular NR | HEK293 cells | Facilitates NR uptake, which is then rapidly metabolized. mdpi.comnih.gov |

| ENT2 | Imports extracellular NR | HEK293 cells | Also mediates the import of NR into the cell. mdpi.comnih.gov |

| ENT4 | Imports extracellular NR | HEK293 cells | Contributes to the cellular uptake of NR. mdpi.comnih.govnmn.com |

In contrast to the clear role of ENTs, the involvement of concentrative nucleoside transporters (CNTs) in the uptake of 1-(β-D-ribofuranosyl)-nicotinamide is less defined. Studies have not detected significant NR uptake mediated by CNT1, CNT2, or CNT3. nih.govuib.no However, some research suggests that CNT3 may play a role in the uptake of nicotinic acid riboside (NAR), a deamidated form of NR. nih.govuib.no One study indicated that the expression of CNT3 was upregulated during infection, suggesting a potential role in NR conversion to NAD+ under specific conditions. nih.gov

The maintenance of NAD+ levels within mitochondria is critical for cellular energy metabolism. nih.govrestorativemedicine.orgmdpi.com While it was traditionally thought that the inner mitochondrial membrane is impermeable to NAD+, recent evidence challenges this view. nih.gov Studies using isotopically labeled NR have shown that it contributes to the mitochondrial NAD+ pool. nih.gov This has led to the proposal that intact NAD+, synthesized in the cytosol from precursors like NR, can be transported into the mitochondria. nih.gov This suggests the existence of a yet-to-be-identified specific mitochondrial NAD+ transporter. nih.gov

Intracellular Biosynthetic Conversion to Nicotinamide Adenine (B156593) Dinucleotide (NAD+)

Once inside the cell, 1-(β-D-ribofuranosyl)-nicotinamide undergoes a two-step enzymatic conversion to the vital coenzyme NAD+. frontiersin.orgcaldic.com This pathway, often referred to as the NR salvage pathway, provides an efficient route for NAD+ biosynthesis. nmn.comnih.gov

The first and rate-limiting step in the conversion of NR to NAD+ is its phosphorylation to nicotinamide mononucleotide (NMN). nmn.comfrontiersin.orgnih.gov This reaction is catalyzed by nicotinamide riboside kinases (NRKs). nmn.comfrontiersin.org Humans have two known NRK enzymes, NRK1 and NRK2. nih.govdartmouth.edu NRK1 is found in most tissues, while NRK2 expression is more restricted, primarily to skeletal muscle and the heart. frontiersin.org

The activity of these kinases is essential for the utilization of exogenous NR. nih.gov Crystal structures of human NRK1 have provided insights into its substrate specificity and catalytic mechanism. dartmouth.edu While NR is the primary substrate, these enzymes can also phosphorylate other nucleosides, such as nicotinic acid riboside. dartmouth.edu

Table 2: Nicotinamide Riboside Kinase (NRK) Pathway

| Enzyme | Gene | Location | Function |

|---|---|---|---|

| NRK1 | Nmrk1 | Cytosol | Phosphorylates NR to NMN. wikipedia.orgnih.gov |

| NRK2 | Nmrk2 | Primarily Skeletal Muscle and Heart | Phosphorylates NR to NMN. frontiersin.orgnih.gov |

The second and final step in the biosynthesis of NAD+ from NR is the adenylylation of NMN. frontiersin.orgahajournals.org This reaction, which involves the transfer of an adenylyl group from ATP to NMN, is catalyzed by nicotinamide mononucleotide adenylyltransferases (NMNATs). wikipedia.orgnih.gov

Humans have three NMNAT isoenzymes (NMNAT1, NMNAT2, and NMNAT3), each with distinct subcellular localizations. mdpi.com NMNAT1 is primarily found in the nucleus, NMNAT2 in the Golgi apparatus and cytosol, and NMNAT3 in the mitochondria. mdpi.com This compartmentalization allows for the synthesis of NAD+ in different cellular locations where it is needed. mdpi.com These enzymes can utilize both NMN and nicotinic acid mononucleotide (NaMN) as substrates to produce NAD+ and nicotinic acid adenine dinucleotide (NaAD), respectively. nih.govuniprot.org

Preiss-Handler Pathway Interplay

The Preiss-Handler pathway is a primary route for NAD+ synthesis, starting from nicotinic acid (NA). qualialife.comethz.ch This pathway involves the conversion of NA to nicotinic acid mononucleotide (NaMN), followed by its transformation to nicotinic acid adenine dinucleotide (NaAD), and finally, the synthesis of NAD+. qualialife.comnih.gov

Interestingly, studies have shown that supplementation with NR can lead to an increase in nicotinic acid adenine dinucleotide (NAAD), an intermediate of the Preiss-Handler pathway. mdpi.com This suggests a more complex interplay between the NAD+ precursor pathways than previously understood. While nicotinic acid is the expected precursor to form NAAD, both nicotinamide and NR have been observed to elevate hepatic NAAD levels. mdpi.com

Degradative Pathways and Metabolite Fate

The breakdown of 1-(β-D-ribofuranosyl)-nicotinamide is a key step in its metabolic journey, influencing which pathways it will enter to ultimately produce NAD+.

Phosphorolytic Degradation to Nicotinamide

A significant degradation pathway for 1-(β-D-ribofuranosyl)-nicotinamide is its cleavage into nicotinamide (Nam) and a ribosyl product. nih.gov This process is primarily hydrolytic, leading to the formation of Nam and ribose. foodstandards.gov.aunih.gov This degradation allows the resulting nicotinamide to be utilized by the salvage pathway for NAD+ synthesis. nih.gov

The stability of 1-(β-D-ribofuranosyl)-nicotinamide is influenced by environmental factors. For instance, it is susceptible to thermal degradation, which results in the production of nicotinamide and ribose. wikipedia.org The pH of the environment also plays a role in its hydrolysis. nih.gov

Role of Uridine (B1682114) Hydrolase (Urh1) and Purine (B94841) Nucleoside Phosphorylases (PNPs)

Specific enzymes play a crucial role in the degradation of 1-(β-D-ribofuranosyl)-nicotinamide. In yeast, genetic evidence has identified uridine hydrolase (Urh1) and purine nucleoside phosphorylase (Pnp1) as key enzymes required for the utilization of NR independent of its direct phosphorylation by nicotinamide riboside kinases. nih.govnih.gov

Contrary to its name, recombinant Urh1 exhibits a much higher specificity for nicotinamide riboside than for uridine, functioning as a potent NR hydrolase. nih.govnih.gov Mammalian purine nucleoside phosphorylase (PNP) is also responsible for the cleavage of NR. nih.govnih.gov These enzymes catalyze the phosphorolytic breakdown of the N-glycosidic bond in NR, yielding nicotinamide and ribose-1-phosphate (B8699412). foodstandards.gov.auhmdb.ca This action links NR metabolism to the purine salvage pathway. biorxiv.org

Interactive Table: Enzymes in 1-(β-D-ribofuranosyl)-nicotinamide Degradation

| Enzyme | Organism/System | Function | Reference |

|---|---|---|---|

| Uridine Hydrolase (Urh1) | Yeast | Hydrolyzes NR to nicotinamide and ribose. | nih.govnih.gov |

| Purine Nucleoside Phosphorylase (Pnp1) | Yeast | Cleaves NR in an Nrk-independent pathway. | nih.govnih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Mammalian | Responsible for kinase-independent NR utilization. | nih.govnih.gov |

| 5'-nucleotidase | Enzymatic Synthesis | Converts NMN to NR. | nih.gov |

| Snake venom phosphodiesterase | Enzymatic Synthesis | Cleaves NAD+ to NMN. | nih.gov |

Interrelationship with Other NAD+ Precursors

The cellular NAD+ pool is maintained through a network of interconnected biosynthetic pathways that utilize various precursors. 1-(β-D-ribofuranosyl)-nicotinamide is one of several key players in this network, which also includes nicotinic acid (NA), nicotinamide (Nam), nicotinamide mononucleotide (NMN), and tryptophan. wikipedia.orgnih.gov

NR can be directly phosphorylated to NMN by nicotinamide riboside kinases (NRKs), which then gets converted to NAD+. google.com This two-step pathway bypasses the rate-limiting step in the salvage pathway that uses Nam. google.com Alternatively, as discussed, NR can be cleaved into Nam, which then enters the salvage pathway. foodstandards.gov.aunih.gov

The various NAD+ precursors exhibit different efficiencies and tissue-specific utilization. For instance, NR has been highlighted for its ability to increase NAD+ levels and activate sirtuins, which are NAD+-dependent enzymes. mdpi.comhmdb.ca The choice of precursor can influence the resulting levels of different NAD+ metabolites. mdpi.com For example, NR supplementation has been shown to cause a more significant increase in ADPR, a marker of sirtuin activity, compared to Nam. mdpi.com

Interactive Table: Key NAD+ Precursors and their Pathways

| Precursor | Primary Pathway | Key Intermediates | Reference |

|---|---|---|---|

| 1-(β-D-ribofuranosyl)-nicotinamide (NR) | Salvage Pathway (via NRK) / Cleavage to Nam | Nicotinamide mononucleotide (NMN) | foodstandards.gov.augoogle.com |

| Nicotinic Acid (NA) | Preiss-Handler Pathway | Nicotinic acid mononucleotide (NaMN), Nicotinic acid adenine dinucleotide (NAAD) | qualialife.comethz.ch |

| Nicotinamide (Nam) | Salvage Pathway | Nicotinamide mononucleotide (NMN) | nih.govfoodstandards.gov.au |

| Tryptophan | De novo Synthesis / Kynurenine (B1673888) Pathway | Quinolinic acid, Nicotinic acid mononucleotide (NaMN) | ethz.chnih.gov |

Enzymatic Regulation and Molecular Interactions in 1 β D Ribofuranosyl Nicotinamide Metabolism

Characterization of Nicotinamide (B372718) Riboside Kinases (NRKs)

Nicotinamide Riboside Kinases (NRKs) are essential enzymes that catalyze the first committed step in the conversion of NR to NAD+. frontiersin.org This family of enzymes, specifically NRK1 and NRK2 in humans, phosphorylates NR to form nicotinamide mononucleotide (NMN), which is subsequently adenylylated to NAD+. frontiersin.orgnih.gov The activity of these kinases is a critical control point in the NAD+ salvage pathway originating from NR.

Kinetic analyses of human NRK1 and NRK2 have elucidated their substrate preferences and catalytic efficiencies. Both enzymes exhibit a high affinity for nicotinamide riboside, with Kм values in the micromolar range. nih.gov However, they display distinct specificities for both the nucleoside substrate and the phosphate (B84403) donor.

NRK1 has a higher affinity for NR compared to NRK2. nih.gov Studies have shown that NRK1 can efficiently utilize both ATP and GTP as phosphate donors for the phosphorylation of NR. nih.govnih.gov In contrast, NRK2 is more specific for ATP. nih.gov The catalytic efficiency (kcat/Kм) of these enzymes reveals a strong preference for NR over other nucleosides like cytidine, with a discrimination factor of approximately 500-fold. nih.gov

Interestingly, research has revealed that both NRK1 and NRK2 can also phosphorylate nicotinic acid riboside (NaR), a related NAD+ precursor. nih.govplos.org The kinetics for NaR phosphorylation are highly similar to those for NR, indicating that these enzymes possess dual specificity. nih.gov This finding suggests a broader role for NRKs in NAD+ biosynthesis than previously understood, allowing cells to utilize different precursors through the same enzymatic pathway. nih.govsemanticscholar.org

| Enzyme | Substrate | Kм (mM) | kcat (s⁻¹) | kcat/Kм (s⁻¹M⁻¹) | Phosphate Donor Specificity |

|---|---|---|---|---|---|

| NRK1 | NR + ATP | 0.088 | 0.6 | 6800 | ATP, GTP |

| NRK1 | NR + GTP | 0.068 | 0.34 | 5000 | |

| NRK1 | NaR + ATP | 0.051 | 0.33 | 6500 | ATP |

| NRK2 | NR + ATP | 0.19 | 1.1 | 5800 | ATP |

| NRK2 | NaR + ATP | 0.11 | 1.0 | 9100 |

The expression of NRK1 and NRK2 exhibits distinct tissue specificity, which suggests specialized roles in NAD+ metabolism across different physiological contexts. NRK1 is expressed ubiquitously in mammalian tissues, indicating its fundamental role in maintaining NAD+ homeostasis in a wide variety of cell types. nih.gov

In contrast, NRK2 expression is predominantly restricted to muscle tissue, with higher levels observed in skeletal muscle compared to cardiac muscle. nih.govnih.gov This muscle-specific expression pattern points to a specialized function for NRK2 in tissues with high energy demands and dynamic metabolic requirements. frontiersin.orgfrontiersin.org Studies in C2C12 myotubes and primary myotubes show that both Nmrk1 and Nmrk2 mRNA are expressed during muscle differentiation. nih.gov While both NRK1 and NRK2 are dispensable for maintaining basal NAD+ levels in skeletal muscle cells, they show redundancy in converting NR and NMN to NAD+. nih.govepa.gov Loss-of-function studies in mice have revealed that while NRK2 knockout mice develop normally, the absence of both NRK1 and NRK2 leads to altered muscle fiber type composition and impaired metabolic adaptations during muscle regeneration. frontiersin.orgfrontiersin.org This highlights the importance of the NRK pathway in muscle plasticity and repair. frontiersin.org

Regulatory Roles of NAD+-Consuming Enzymes

The intracellular concentration of NAD+ is not only determined by its synthesis from precursors like NR but also by its consumption by various enzymes. These enzymes, including sirtuins and Poly(ADP-Ribose) Polymerases (PARPs), use NAD+ as a substrate for their catalytic activities, thereby linking cellular NAD+ levels to critical biological processes.

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and cellular stress responses. researchgate.net Their activity is directly linked to the availability of NAD+, making them key sensors of the cell's metabolic state. nih.gov By removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, sirtuins modulate the function of their targets. researchgate.net

SIRT1 , located primarily in the nucleus, deacetylates transcription factors and histones, influencing a wide range of cellular processes. nih.gov

SIRT3 , found in the mitochondria, is a major regulator of mitochondrial protein acetylation and is involved in energy metabolism and oxidative stress response.

SIRT6 is a nuclear sirtuin with roles in DNA repair, genome stability, and glucose metabolism.

The consumption of NAD+ during the deacetylation reaction produces nicotinamide (NAM), which can act as an inhibitor of sirtuin activity. The conversion of NR to NAD+ via the NRK pathway replenishes the NAD+ pool, thereby sustaining sirtuin activity. This interplay highlights a key regulatory loop where the availability of an NAD+ precursor like NR can indirectly enhance the activity of sirtuins, impacting downstream cellular functions.

Poly(ADP-Ribose) Polymerases (PARPs) are a family of enzymes involved primarily in DNA repair and the maintenance of genomic integrity. nih.gov Upon detecting DNA damage, PARP1, the most abundant member of this family, binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. nih.govresearchgate.net This process, known as PARylation, utilizes NAD+ as its sole substrate, consuming one molecule of NAD+ for each ADP-ribose unit added to the polymer chain. nih.gov

This robust consumption of NAD+ can lead to a significant depletion of cellular NAD+ pools, particularly under conditions of extensive DNA damage. frontiersin.org The activity of PARP1 is thus a major factor in NAD+ turnover. The NAD+ salvage pathways, including the one initiated by NR, are essential for regenerating NAD+ to support not only PARP-mediated DNA repair but also other essential cellular functions. nih.gov Recent studies have also implicated PARP1 in the regulation of mitochondrial DNA repair in an NAD+-dependent manner, further linking its function to cellular metabolism. nih.govbiorxiv.org

The regulation of NAD+ precursor availability also occurs in the extracellular space, mediated by ectoenzymes such as CD38 and CD157. nih.govresearchgate.net These enzymes are primarily expressed on the surface of immune cells and endothelial cells and play a critical role in modulating extracellular nucleotide levels. physiology.org

CD38 is the main enzyme responsible for catabolizing NAD+ in mammals and functions as an ecto-NADase, hydrolyzing extracellular NAD+ to adenosine (B11128) diphosphate-ribose (ADPR) and nicotinamide. nih.govnih.gov Importantly, CD38 can also hydrolyze NMN, a direct product of NR phosphorylation, thereby regulating the extracellular availability of this key NAD+ precursor. frontiersin.orgnih.gov This activity is thought to contribute to the age-related decline in NAD+ levels. nih.gov

CD157, a paralog of CD38, also possesses NAD+-glycohydrolase activity. nih.gov Notably, while CD38 efficiently hydrolyzes NAD+ and NMN, CD157 shows a preference for hydrolyzing NR. nih.gov This suggests that CD38 and CD157 may have distinct but complementary roles in controlling the extracellular pool of various NAD+ precursors, ultimately influencing their uptake and utilization by cells for intracellular NAD+ synthesis. frontiersin.orgnih.gov

Influence of Other Key Metabolic Enzymes

The metabolism of 1-(β-D-ribofuranosyl)-nicotinamide, a key precursor in nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, is intricately connected with the activity of several other metabolic enzymes. These enzymes, while not all acting directly on 1-(β-D-ribofuranosyl)-nicotinamide, create a regulatory network that influences its flux and contribution to the cellular NAD+ pool. Understanding these interactions is crucial for a complete picture of NAD+ homeostasis.

Nicotinamide Phosphoribosyltransferase (NAMPT) Crosstalk

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals, which converts nicotinamide (NAM) into nicotinamide mononucleotide (NMN). nih.govfrontiersin.orgnih.gov While 1-(β-D-ribofuranosyl)-nicotinamide is utilized by a distinct pathway initiated by nicotinamide riboside kinases (NRKs), significant crosstalk exists between the NAMPT-dependent and NRK-dependent pathways as they both converge on the production of NMN, the immediate precursor to NAD+. epa.govresearchgate.net

The cellular reliance on these pathways can be context-dependent. In skeletal muscle cells, for instance, both NAMPT and NRKs are crucial for NAD+ biosynthesis. epa.gov Inhibition of the NAMPT pathway leads to a depletion of cellular NAD+, a state that can be rescued by the administration of 1-(β-D-ribofuranosyl)-nicotinamide or NMN. epa.gov This rescue demonstrates the functional overlap and compensatory relationship between the two pathways. The expression of NAMPT is often upregulated in various cancers, which have a high demand for NAD+ to fuel rapid proliferation and other metabolic activities. frontiersin.orgresearchgate.net This highlights the central role of the NAMPT-driven salvage pathway in maintaining cellular energy and survival. plos.org

The interplay between these two major NAD+ precursor pathways allows cells to maintain metabolic flexibility and ensure a steady supply of NAD+ under varying physiological conditions and metabolic stresses.

Table 1: Comparison of NAMPT and NRK Salvage Pathways

| Feature | NAMPT Pathway | NRK Pathway |

|---|---|---|

| Starting Substrate | Nicotinamide (NAM) | 1-(β-D-ribofuranosyl)-nicotinamide |

| Key Enzyme | Nicotinamide Phosphoribosyltransferase (NAMPT) | Nicotinamide Riboside Kinase (NRK1/2) |

| Intermediate Product | Nicotinamide Mononucleotide (NMN) | Nicotinamide Mononucleotide (NMN) |

| Significance | Rate-limiting step in the primary mammalian NAD+ salvage pathway. nih.govfrontiersin.org | A key route for utilizing exogenous 1-(β-D-ribofuranosyl)-nicotinamide to boost NAD+ levels. epa.gov |

| Crosstalk Point | Both pathways converge to produce NMN, which is then converted to NAD+. epa.govresearchgate.net | Both pathways converge to produce NMN, which is then converted to NAD+. epa.govresearchgate.net |

Nicotinamide N-Methyltransferase (NNMT) Regulation

Nicotinamide N-Methyltransferase (NNMT) is a cytosolic enzyme that regulates the levels of nicotinamide (NAM), a primary precursor for the NAMPT-driven NAD+ salvage pathway. frontiersin.orgnih.gov NNMT catalyzes the methylation of NAM, using S-adenosyl-methionine (SAM) as the methyl donor, to produce 1-methylnicotinamide (B1211872) (MNAM) and S-adenosyl-l-homocysteine (SAH). frontiersin.orgnih.gov

Elevated expression of NNMT has been observed in various metabolic disorders and cancers. frontiersin.orgnih.gov In these contexts, the increased consumption of NAM by NNMT can contribute to the altered metabolic states characteristic of these diseases. researchgate.net Therefore, the regulation of NNMT activity is a critical factor in maintaining the balance between NAM utilization for NAD+ synthesis and its clearance through methylation.

Table 2: Impact of NNMT Activity on NAD+ Metabolism

| Metabolite | Role in Metabolism | Effect of High NNMT Activity |

|---|---|---|

| Nicotinamide (NAM) | Substrate for NNMT and NAMPT | Decreased availability for NAD+ synthesis. frontiersin.orgnih.gov |

| S-adenosyl-methionine (SAM) | Methyl donor for NNMT | Consumed/Depleted. nih.gov |

| 1-methylnicotinamide (MNAM) | Product of NNMT reaction | Increased production and excretion. nih.govnih.gov |

| NAD+ | Essential coenzyme | Cellular levels may be reduced due to precursor depletion. frontiersin.orgnih.gov |

Ribosyldihydronicotinamide Dehydrogenase (NQO2) Interactions

Ribosyldihydronicotinamide Dehydrogenase, also known as NAD(P)H:quinone oxidoreductase 2 (NQO2), is a flavoprotein that displays a unique and direct interaction with a reduced form of 1-(β-D-ribofuranosyl)-nicotinamide. wikipedia.org Unlike its paralog, NQO1, which efficiently uses NADH and NADPH as electron donors, NQO2 is remarkably inefficient with these common co-substrates. nih.govportlandpress.com Instead, NQO2 preferentially uses smaller dihydronicotinamide compounds, most notably dihydronicotinamide riboside (NRH), the reduced form of 1-(β-D-ribofuranosyl)-nicotinamide. nih.govnih.govwikipedia.org

NQO2 catalyzes the two-electron oxidation of NRH back to 1-(β-D-ribofuranosyl)-nicotinamide, concurrently reducing a quinone substrate to a hydroquinone. wikipedia.orgwikipedia.org This enzymatic activity positions NQO2 as a key player in the redox cycling of the NRH/NR couple. Cellular NRH can be formed from the degradation of NAD(P)H, and NQO2 was initially proposed to function as a scavenger of cellular NRH, converting it back to NR. nih.gov

The high specificity of NQO2 for NRH over the much more abundant NAD(P)H suggests a specialized role in cellular metabolism. portlandpress.comnih.gov While NRH can be used in a separate salvage pathway to produce NAD+, there is no indication that NQO2 is a required component of that pathway. nih.gov The primary interaction remains the oxidation of NRH, directly regenerating the 1-(β-D-ribofuranosyl)-nicotinamide molecule.

Table 3: Substrate Specificity of NQO2

| Substrate (Electron Donor) | NQO2 Catalytic Efficiency | Notes |

|---|---|---|

| Dihydronicotinamide Riboside (NRH) | High | Preferred natural co-substrate. nih.govportlandpress.com |

| NADH / NADPH | Extremely Inefficient / Barely Detectable | A striking characteristic that distinguishes NQO2 from other quinone reductases. portlandpress.comnih.gov |

| 1-benzyl-1,4-dihydronicotinamide (BNAH) | High | A synthetic small dihydronicotinamide used to study NQO2 activity. portlandpress.comnih.gov |

| Quinones | Electron Acceptor | Reduced by NQO2 in a two-electron reduction reaction. nih.govnih.gov |

Cellular and Organismal Effects of 1 β D Ribofuranosyl Nicotinamide Through Nad+ Modulation

Impact on Cellular Bioenergetics and Energy Metabolism

Mitochondrial Function and Biogenesis

Supplementation with 1-(β-D-ribofuranosyl)-nicotinamide has been shown to robustly induce mitochondrial biogenesis, the process of generating new mitochondria. embopress.org This is particularly relevant in conditions associated with mitochondrial dysfunction. nih.gov Studies have indicated that NR can prevent a decrease in the number of mitochondria and protect them from damage. mdpi.com This protective effect is linked to the activation of the Sirt1/PGC-1α pathway, which stimulates the creation of new mitochondria. mdpi.com

In a study on mice with mitochondrial myopathy, treatment with nicotinamide (B372718) riboside delayed disease progression by significantly inducing mitochondrial biogenesis in skeletal muscle and brown adipose tissue. embopress.org This led to the prevention of abnormalities in mitochondrial structure and the formation of mitochondrial DNA deletions. embopress.org Furthermore, NR treatment increased the copy number of mitochondrial DNA and citrate (B86180) synthase activity, an indicator of increased mitochondrial mass. embopress.org A long-term study in humans also found that NR supplementation improved the number of mitochondria in muscle. nih.govnih.gov

Regulation of Glycolysis and Citric Acid Cycle Pathways

NAD+ and its reduced form, NADH, are central to the interconnected metabolic pathways of glycolysis and the citric acid cycle (also known as the Krebs cycle). creative-proteomics.com Glycolysis, occurring in the cytoplasm, breaks down glucose into pyruvate, producing ATP and NADH. creative-proteomics.com Pyruvate then enters the mitochondria and is converted to acetyl-CoA, the primary fuel for the citric acid cycle. creative-proteomics.com

ATP Synthesis Modulation

By boosting NAD+ levels, 1-(β-D-ribofuranosyl)-nicotinamide plays a role in modulating ATP synthesis. NAD+ is a fundamental component of oxidative phosphorylation, the primary process by which cells generate ATP. google.com It acts as an electron carrier, transferring electrons from metabolic intermediates to the electron transport chain. A decrease in NAD+ levels can impair the activity of enzymes dependent on NAD(H) in oxidative phosphorylation, the citric acid cycle, and glycolysis, ultimately leading to reduced ATP production. nih.gov

Oxygen deficiency can also hinder the electron transport chain, resulting in decreased ATP synthesis. google.com In such anaerobic conditions, cells can still produce ATP through glycolysis if NADH can be re-oxidized to NAD+. google.com

Redox Homeostasis and Oxidative Stress Responses

1-(β-D-ribofuranosyl)-nicotinamide influences redox homeostasis and the cellular response to oxidative stress. researchgate.net As a precursor to NAD+, it is involved in redox reactions that are fundamental to cellular metabolism. The reduced form of nicotinamide riboside can participate in quinone reduction and serves as a substrate for enzymes like ribosyldihydronicotinamide dehydrogenase (NQO2).

Studies have shown that supplementation with nicotinamide riboside can increase NAD(P)H levels and decrease oxidative stress, particularly in older individuals. nih.gov In the context of a high-fat diet, which can induce oxidative stress, NR supplementation has been found to decrease the production of reactive oxygen species (ROS) in muscle cells. mdpi.com This is significant as mitochondria are a major source of ROS within cells. mdpi.com

Regulation of Cellular Signaling Pathways

The influence of 1-(β-D-ribofuranosyl)-nicotinamide extends to the regulation of key cellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes. This pathway is a key sensor of extracellular and intracellular signals that can impact metabolic processes. scienceopen.com Reactive oxygen species (ROS) are known to be common messengers that can act both upstream and downstream of the MAPK cascade. frontiersin.org

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/Stat) Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the activation of specific gene transcription. This pathway is integral to a variety of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. Emerging research indicates that 1-(β-D-ribofuranosyl)-nicotinamide, also known as nicotinamide riboside (NR), can modulate the JAK/STAT pathway, suggesting a role for this NAD+ precursor in regulating these fundamental cellular functions.

In a mouse model of Gulf War Illness (GWI), supplementation with nicotinamide riboside was found to normalize the phosphorylation of STAT3. This is significant as the phosphorylation of STAT proteins is a key step in the activation of the JAK/STAT pathway. Aberrant STAT3 activation is implicated in various inflammatory conditions and cancers. The study observed that GWI mice exhibited higher ratios of phosphorylated p65 to total p65, which was lowered by NR treatment, indicating a reduction in inflammation.

Furthermore, in a study on human trabecular meshwork (HTM) cells subjected to oxidative stress via hydrogen peroxide (H₂O₂), pretreatment with nicotinamide riboside was shown to upregulate the JAK2/Stat3 pathway. Specifically, while H₂O₂ induced a downregulation of phosphorylated JAK2 (p-JAK2) protein expression, intervention with NR reversed this effect, leading to an increase in p-JAK2. This, in turn, promoted the phosphorylation of Stat3. These findings suggest that under conditions of cellular stress, 1-(β-D-ribofuranosyl)-nicotinamide can enhance the activity of the JAK/STAT pathway, potentially as a pro-survival mechanism.

The modulation of the JAK/STAT pathway by 1-(β-D-ribofuranosyl)-nicotinamide is also interconnected with other signaling networks. For instance, the same study in HTM cells demonstrated that while upregulating the JAK2/Stat3 pathway, NR inhibited the mitogen-activated protein kinase (MAPK) pathway, highlighting the complex interplay of signaling events influenced by this compound.

Table 1: Effect of 1-(β-D-ribofuranosyl)-nicotinamide on JAK/STAT Pathway Components

| Cell/Model System | Condition | Compound Effect on JAK/STAT Pathway | Research Finding | Citation |

| Gulf War Illness (GWI) mouse model | In vivo | Normalizes STAT3 phosphorylation | NR treatment lowered the ratio of phosphorylated p65 to total p65, indicating reduced inflammation. | |

| Human Trabecular Meshwork (HTM) cells | Oxidative stress (H₂O₂) | Upregulates JAK2/Stat3 pathway | NR pretreatment increased the expression of phosphorylated JAK2 and promoted Stat3 phosphorylation. |

AMP-Activated Protein Kinase (AMPK) Signaling

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. Activation of AMPK initiates a cascade of events that shift cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. Research has demonstrated that 1-(β-D-ribofuranosyl)-nicotinamide can modulate AMPK signaling, thereby influencing cellular energy metabolism and related processes.

A study on endothelial precursor cells (EPCs) from diabetic mice revealed that nicotinamide riboside enhances their function through the Sirt1/AMPK pathway. The research showed that NR-supplemented bone marrow-derived EPCs had higher expression of phosphorylated AMPK (p-AMPK). Importantly, the inhibition of AMPK was found to abolish the beneficial effects of NR on EPC function, confirming the critical role of AMPK in mediating the actions of this NAD+ precursor.

In cardiomyocytes, the gene encoding nicotinamide riboside kinase 2 (Nmrk2), the enzyme that phosphorylates NR to nicotinamide mononucleotide (NMN), has been identified as an AMP-activated protein kinase-responsive gene. Its activation is triggered by energy stress and NAD+ depletion. This finding establishes a direct regulatory link between cellular energy status, AMPK activation, and the metabolic pathway that utilizes 1-(β-D-ribofuranosyl)-nicotinamide.

The activation of AMPK by 1-(β-D-ribofuranosyl)-nicotinamide is often linked to the activation of Sirtuin 1 (Sirt1), an NAD+-dependent deacetylase. The interplay between AMPK and Sirt1 creates a positive feedback loop where they can activate each other, amplifying their effects on cellular metabolism. For instance, nicotinamide has been shown to protect hypoxic cardiomyocytes and reduce intracellular mitochondrial stress through the activation of the AMPK pathway.

Table 2: Modulation of AMPK Signaling by 1-(β-D-ribofuranosyl)-nicotinamide

| Cell/Model System | Condition | Compound Effect on AMPK Signaling | Key Research Finding | Citation |

| Endothelial Precursor Cells (EPCs) from diabetic mice | In vitro | Enhances AMPK phosphorylation | NR supplementation increased the expression of phosphorylated AMPK, and AMPK inhibition negated the positive effects of NR on EPC function. | |

| Cardiomyocytes | In vitro (energy stress) | Nmrk2 gene is AMPK-responsive | The gene for the enzyme that initiates NR metabolism is activated by AMPK in response to energy stress. | |

| Hypoxic Cardiomyocytes | In vitro | Activates AMPK pathway | Nicotinamide protects cardiomyocytes from hypoxic stress through AMPK activation. |

Other Interconnected Signaling Networks

The influence of 1-(β-D-ribofuranosyl)-nicotinamide extends beyond the JAK/STAT and AMPK pathways, impacting a range of interconnected signaling networks. This crosstalk is crucial for a coordinated cellular response to various stimuli and stresses.

One of the key interconnected networks is the Mitogen-Activated Protein Kinase (MAPK) pathway. In human trabecular meshwork (HTM) cells under oxidative stress, nicotinamide riboside (NR) was found to inhibit the MAPK pathway while concurrently upregulating the JAK2/Stat3 pathway. Specifically, H₂O₂ exposure led to an increase in the expression of phosphorylated ERK1/2 (p-ERK1/2) and a decrease in the ratio of phosphorylated p38 to total p38 (p-P38/P38). Pretreatment with NR reversed these changes, indicating an inhibitory effect on these arms of the MAPK pathway.

Another significant interconnected pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, which is a part of the MAPK family and is involved in stress responses, apoptosis, and inflammation. A study demonstrated that overexpression of nicotinamide riboside kinase-2 (NRK-2), an enzyme that phosphorylates NR, attenuated angiotensin II-induced JNK activation in human cardiomyocytes. This suggests that the metabolic processing of 1-(β-D-ribofuranosyl)-nicotinamide can lead to the downregulation of pro-inflammatory and pro-hypertrophic signaling through the JNK pathway.

Furthermore, the effects of 1-(β-D-ribofuranosyl)-nicotinamide on these signaling pathways are often mediated by its role as a precursor to NAD+, which in turn influences the activity of NAD+-dependent enzymes like sirtuins. For example, the enhancement of Sirt1 activity by NR can lead to the deacetylation of various transcription factors and coactivators, such as PGC-1α, which then influences a broad spectrum of downstream cellular processes.

Influence on Fundamental Cellular Processes

DNA Repair Processes

The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. Efficient DNA repair is essential for cellular function and to prevent the accumulation of mutations that can lead to diseases. 1-(β-D-ribofuranosyl)-nicotinamide plays a significant role in DNA repair through its function as a precursor to NAD+, a molecule central to the activity of key DNA repair enzymes. ontosight.aicymitquimica.combeilstein-journals.org

The poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1, are critical players in the DNA damage response. mdpi.com Upon detecting DNA strand breaks, PARP1 becomes activated and utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins at the site of damage. cellr4.orgresearchgate.net This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors to the lesion, thereby facilitating the repair process. The extensive consumption of NAD+ by PARPs during significant DNA damage can deplete cellular NAD+ pools. cellr4.org

Sirtuins, another class of NAD+-dependent enzymes, are also intimately involved in DNA repair. aging-us.com SIRT1, the most studied mammalian sirtuin, can be recruited to sites of DNA damage where it deacetylates various proteins, including histones and DNA repair factors, to facilitate repair. nih.gov For example, SIRT1 can deacetylate the Ku70 protein, which is involved in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. SIRT6, another nuclear sirtuin, has been shown to mono-ADP ribosylate PARP1 to promote DNA repair in response to oxidative stress. aging-us.com

By providing the necessary substrate for both PARPs and sirtuins, 1-(β-D-ribofuranosyl)-nicotinamide supports these critical DNA repair pathways. google.com Maintaining adequate NAD+ levels is therefore crucial for an effective DNA damage response and the preservation of genomic stability. researchgate.net

| Enzyme Family | Role in DNA Repair | NAD+ Involvement |

| PARPs (Poly(ADP-ribose) polymerases) | Detect DNA damage and synthesize PAR chains to recruit repair factors. mdpi.comresearchgate.net | Consume NAD+ as a substrate for PAR synthesis. cellr4.org |

| Sirtuins (e.g., SIRT1, SIRT6) | Deacetylate histones and DNA repair proteins to facilitate repair. SIRT6 can mono-ADP ribosylate PARP1. nih.govaging-us.com | Require NAD+ as a cofactor for their deacetylase and mono-ADP-ribosyltransferase activities. aging-us.com |

Chromatin Remodeling

Chromatin, the complex of DNA and proteins within the nucleus, must be dynamically regulated to allow for processes such as transcription, replication, and DNA repair. Chromatin remodeling refers to the alteration of chromatin structure to control the accessibility of DNA to the cellular machinery. 1-(β-D-ribofuranosyl)-nicotinamide, by modulating NAD+ levels, influences chromatin remodeling primarily through the action of NAD+-dependent enzymes, most notably the sirtuins. google.com

Sirtuins are a family of histone deacetylases (HDACs) that play a crucial role in modifying chromatin structure. mdpi.com Histone acetylation is a key epigenetic mark generally associated with a more open and transcriptionally active chromatin state. Sirtuins, by removing acetyl groups from histone tails, promote a more condensed chromatin structure, which is typically associated with transcriptional repression. mdpi.com This deacetylation activity is strictly dependent on the availability of NAD+. cellr4.org

For example, SIRT1 can deacetylate various histone residues, contributing to the regulation of gene expression. mdpi.com This function is vital for maintaining cellular homeostasis and responding to various stresses. The activity of sirtuins in chromatin remodeling is not limited to histones; they can also deacetylate other proteins involved in chromatin architecture and gene regulation. nih.gov

Furthermore, the process of DNA repair itself involves extensive chromatin remodeling to allow repair factors access to damaged DNA. As discussed previously, both PARPs and sirtuins are key players in the DNA damage response. mdpi.comaging-us.com The PARylation activity of PARPs at sites of DNA damage can lead to a localized decompaction of chromatin. researchgate.net Subsequently, sirtuins can be recruited to deacetylate histones and other proteins, contributing to the restoration of chromatin structure following repair. nih.gov

The NURD (Nucleosome Remodeling and Deacetylase) complex, which possesses both ATP-dependent chromatin-remodeling and histone deacetylase activities, highlights the intricate link between these processes. nih.gov While not directly NAD+-dependent in its remodeling action, the deacetylase component of such complexes underscores the importance of histone deacetylation in regulating chromatin accessibility.

| Process | Role of NAD+-dependent enzymes | Consequence for Chromatin |

| Histone Deacetylation | Sirtuins act as histone deacetylases, removing acetyl groups from histone tails. mdpi.com | Leads to chromatin condensation and generally, transcriptional repression. mdpi.com |

| DNA Repair | PARPs and sirtuins are recruited to sites of DNA damage. mdpi.comaging-us.com | PARP activity can decondense chromatin, while sirtuins contribute to restoring chromatin structure post-repair. nih.govresearchgate.net |

| Gene Expression Regulation | Sirtuins modulate the acetylation state of histones and other transcription factors. nih.govmdpi.com | Influences the accessibility of gene promoters and regulatory regions to the transcription machinery. |

Research Methodologies and Analytical Approaches for 1 β D Ribofuranosyl Nicotinamide Studies

In Vitro Experimental Models

In vitro models are fundamental for dissecting the cellular and molecular mechanisms of action of 1-(β-D-ribofuranosyl)-nicotinamide. These systems offer a controlled environment to study specific biological processes without the complexities of a whole organism.

Cultured cell lines provide a renewable and consistent source of specific cell types for experimental studies. In the context of research on nicotinamide-related compounds, several cell lines have been instrumental.

AML12 Hepatocytes: The AML12 (Alpha Mouse Liver 12) cell line is a non-transformed mouse hepatocyte line that retains many of the characteristics of normal liver cells. These cells are frequently used in metabolic research, including studies on nicotinamide (B372718) and its derivatives. For instance, research has utilized AML12 cells to investigate the effects of nicotinamide riboside, a closely related precursor of NAD+, on inflammation and mitochondrial biogenesis. hmdb.cacdnsciencepub.com Studies have shown that nicotinamide can protect AML12 hepatocytes from lipotoxicity, a key factor in non-alcoholic fatty liver disease, by inducing autophagy in a SIRT1-dependent manner. biorxiv.org Furthermore, research has explored the role of nicotinamide N-methyltransferase (NNMT) in regulating S-adenosylmethionine (SAM) and 1-methylnicotinamide (B1211872) homeostasis within AML12 cells, highlighting the intricate metabolic pathways involving nicotinamide derivatives in liver cells. frontiersin.org

HTM Cells: Human Trabecular Meshwork (HTM) cells are crucial for studying the pathophysiology of glaucoma, a neurodegenerative eye disease. Research has demonstrated the protective effects of nicotinamide riboside against oxidative stress and fibrosis in HTM cells. researchgate.netfrontiersin.org These studies have shown that pretreatment with nicotinamide riboside can improve the viability and proliferation of HTM cells exposed to oxidative damage, suggesting a potential therapeutic avenue for glaucoma. researchgate.netfrontiersin.org The findings indicate that the compound may exert its protective effects through the modulation of signaling pathways like JAK2/Stat3 and MAPK. researchgate.net Given that 1-(β-D-ribofuranosyl)-1,4-dihydronicotinamide is the reduced form of nicotinamide riboside and a precursor to NADPH, which is vital for the antioxidant defense in HTM cells, these cells represent a relevant model for investigating its potential in ocular health. hmdb.ca

Table 1: Examples of Cultured Cell Lines in Nicotinamide-Related Research

| Cell Line | Cell Type | Research Focus | Key Findings |

|---|---|---|---|

| AML12 Hepatocytes | Mouse Liver Cells | Metabolism, Inflammation, Lipotoxicity | Nicotinamide protects against palmitate-induced cell death; Nicotinamide riboside regulates inflammation and mitochondrial markers. hmdb.cacdnsciencepub.combiorxiv.org |

| HTM Cells | Human Trabecular Meshwork Cells | Oxidative Stress, Fibrosis, Glaucoma | Nicotinamide riboside protects against oxidative damage and fibrosis. researchgate.netfrontiersin.org |

Induced pluripotent stem cells (iPSCs) have the remarkable ability to differentiate into various cell types, offering a powerful tool for creating patient-specific disease models. When grown in a three-dimensional culture, these iPSCs can self-organize into structures that mimic the architecture and function of human organs, known as organoids. mdpi.com

While direct studies using iPSC-derived organoids specifically for 1-(β-D-ribofuranosyl)-nicotinamide are still emerging, research on the related compound, nicotinamide riboside, highlights the immense potential of this technology. For example, iPSC-derived cortical and midbrain organoids have been used to model Alpers' disease, a severe neurodegenerative disorder. biorxiv.orgresearchgate.netnih.govbiorxiv.orgijbs.com In these models, treatment with nicotinamide riboside was shown to rescue mitochondrial defects and neuronal loss, demonstrating the therapeutic potential of NAD+ precursors. biorxiv.orgresearchgate.netnih.govbiorxiv.orgijbs.com

Similarly, iPSC-derived retinal organoids have been developed to study retinal development and diseases. Nicotinamide has been shown to promote the formation of these organoids and enhance the differentiation of neural progenitor cells. researchgate.net Given the role of nicotinamide derivatives in neuronal health and development, iPSC-derived brain and retinal organoids represent a promising platform for future investigations into the neuroprotective effects of 1-(β-D-ribofuranosyl)-nicotinamide. mdpi.comnih.gov

In Vivo Animal Models

Rodent models, particularly mice and rats, are the most commonly used animal models in biomedical research due to their genetic and physiological similarities to humans, as well as their relatively short lifespan and ease of handling.

Studies on nicotinamide and its derivatives have extensively used rodent models to investigate their therapeutic potential. For instance, rat models of adenine-induced chronic kidney disease have been employed to explore the effects of traditional medicines, where metabolomics analysis revealed changes in the levels of 1-(β-D-ribofuranosyl)-1,4-dihydronicotinamide, suggesting its involvement in the disease process and therapeutic response. frontiersin.org Pharmacokinetic studies in rodents have also been crucial in understanding the absorption, distribution, metabolism, and excretion of nicotinamide, providing essential data for translating findings to humans. biorxiv.org Furthermore, rodent models of Alzheimer's disease have demonstrated that nicotinamide riboside can restore cognitive function. frontiersin.org

Table 2: Application of Rodent Models in Nicotinamide-Related Research

| Rodent Model | Research Area | Key Findings |

|---|---|---|

| Rats | Chronic Kidney Disease | Changes in 1-(β-D-ribofuranosyl)-1,4-dihydronicotinamide levels observed with therapeutic intervention. frontiersin.org |

| Mice and Rats | Pharmacokinetics | Elucidation of the metabolic fate of nicotinamide. biorxiv.org |

| Mice | Alzheimer's Disease | Nicotinamide riboside improves cognitive function. frontiersin.org |

| Mice | Sepsis | NAD+ precursors show potential in reducing organ injury and oxidative stress. cdnsciencepub.com |

The application of nicotinamide and its derivatives extends beyond human health into the realms of agriculture and livestock production, where they are investigated for their potential to improve crop yields and animal health.

In agriculture, studies have explored the use of nicotinamide as a biostimulant for crops like soybean and corn. researchgate.netresearchgate.net Foliar application of nicotinamide has been shown to increase plant height, branch number, and ultimately, grain yield in soybeans. researchgate.net Similarly, in second-crop corn, nicotinamide application has been found to positively influence biometric and productive characteristics. researchgate.net

In livestock research, nicotinamide riboside has been investigated as a feed supplement for broilers. frontiersin.orguark.eduwipo.int In ovo feeding of nicotinamide riboside has been shown to increase the breast muscle percentage at hatching and lead to heavier parts at processing. frontiersin.orguark.edu Supplementation in pigs has been linked to improved pork color stability, potentially through its effects on postmortem mitochondrial function and apoptosis. nih.gov

Advanced Analytical Chemistry Techniques

The accurate identification and quantification of 1-(β-D-ribofuranosyl)-nicotinamide and its metabolites in biological samples are crucial for understanding its biochemistry and pharmacokinetics. This is achieved through a suite of advanced analytical chemistry techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying vitamins and related compounds in various matrices, including food products and biological fluids. google.comnih.gov Reversed-phase HPLC, often coupled with a diode-array detector, allows for the separation of multiple water-soluble vitamins, including nicotinamide, in a single run. google.comnih.gov The purification of 1-(β-D-ribofuranosyl)-nicotinamide triflate has been achieved using reversed-phase column chromatography on a C18 column. nih.gov

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS or LC-MS/MS), mass spectrometry provides high sensitivity and specificity for the detection and quantification of metabolites. nih.govnih.gov This technique has been instrumental in characterizing the NAD+ metabolome, including precursors like 1-(β-D-ribofuranosyl)-nicotinamide, in various biological samples such as cells, tissues, and biofluids. nih.govresearchgate.net High-resolution mass spectrometry (HR-MS) is often used for the definitive identification of the compound. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H NMR and 13C NMR, is a powerful tool for elucidating the chemical structure of molecules. google.comcontaminantdb.ca It has been used to confirm the structure of synthesized 1-(β-D-ribofuranosyl)-nicotinamide and to differentiate between its anomeric forms. cdnsciencepub.comnih.govgoogle.com NMR is also valuable for studying the stability and degradation of the compound under various conditions. google.com

Table 3: Analytical Techniques for 1-(β-D-ribofuranosyl)-nicotinamide Studies

| Technique | Application | Key Advantages |

|---|---|---|

| HPLC | Separation and quantification | Robustness, versatility, ability to separate complex mixtures. google.comnih.gov |

| LC-MS/MS | Identification and quantification | High sensitivity, high specificity, suitable for metabolomics. nih.govnih.gov |

| NMR Spectroscopy | Structural elucidation, purity assessment | Provides detailed structural information, non-destructive. google.comcontaminantdb.ca |

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of 1-(β-D-ribofuranosyl)-nicotinamide and other NAD+ metabolites. nih.govopenaccessjournals.com This method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. conductscience.com For NAD+ and its precursors, reverse-phase HPLC is frequently employed, providing accurate and reproducible measurements in various biological samples like cells and tissues. nih.gov

The versatility of HPLC allows for its application in diverse fields, including pharmaceutical analysis and quality control, to identify and quantify compounds within complex mixtures. openaccessjournals.com The technique is valued for its speed, efficiency, and high resolution, typically completing an analysis in 10 to 30 minutes. conductscience.com However, a limitation of HPLC is its potential cost, as it can require significant amounts of expensive organic solvents. conductscience.com

Table 1: HPLC Method Parameters for NAD+ Metabolite Analysis

| Parameter | Description | Reference |

| Column | C18 reverse-phase | nih.gov |

| Mobile Phase | A gradient of phosphate (B84403) buffer and methanol (B129727) is commonly used. | nih.gov |

| Flow Rate | Typically around 1 mL/min. | nih.gov |

| Detection | UV absorbance is a common detection method. | |

| Sample Injection Volume | 50–100 μL | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for comprehensive metabolite profiling, including the analysis of the NAD+ metabolome. epfl.chnih.govnih.gov This method couples the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govlcms.cz LC-MS enables the simultaneous monitoring of numerous intermediates in metabolic pathways. epfl.chnih.gov

Different chromatographic strategies can be employed depending on the polarity of the metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating highly polar compounds like those in the NAD+ biosynthesis pathways. epfl.chnih.gov In contrast, reversed-phase liquid chromatography (RPLC) is suitable for non-polar to moderately polar metabolites. thermofisher.com

A key advantage of LC-MS is its ability to analyze a broad range of compounds without the need for derivatization. thermofisher.com However, a challenge in LC-MS-based metabolomics is the absence of extensive spectral libraries for compound identification, making the process reliant on matching precursor ions and fragmentation patterns to databases like METLIN. thermofisher.com

Table 2: LC-MS/MS for NAD+ Metabolome Analysis

| Feature | Description | Reference |

| Technique | Combines liquid chromatography for separation with tandem mass spectrometry for detection. | nih.gov |

| Chromatography Modes | HILIC for polar metabolites, RPLC for non-polar to moderately polar metabolites. | epfl.chnih.govthermofisher.com |

| Ionization Techniques | Electrospray ionization (ESI) for polar compounds and atmospheric pressure chemical ionization (APCI) for less polar compounds are common. thermofisher.com | |

| Applications | Untargeted global metabolite profiling and targeted quantitative analysis. lcms.cz | |

| Data Analysis | Relies on precursor ion and MS/MS fragmentation data matched against metabolite databases. thermofisher.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and metabolic analysis of compounds like 1-(β-D-ribofuranosyl)-nicotinamide. parisdescartes.frfrontiersin.org NMR provides detailed information about the molecular structure and dynamics of molecules in solution. frontiersin.org One- and two-dimensional NMR techniques are used to determine the precise molecular structure, identify positional isomers, and investigate molecular interactions. mdpi.com

Proton (¹H) NMR is particularly useful for identifying specific proton environments, which helps in differentiating isomers and degradation products. mdpi.com While less sensitive, Carbon-13 (¹³C) NMR provides complementary information about the carbon framework of a molecule. mdpi.com A significant advantage of NMR is its non-destructive nature and high reproducibility, making it a robust method for quantitative analysis (qNMR) without the need for analyte-specific reference standards. parisdescartes.frmdpi.com However, the relatively low sensitivity of NMR compared to LC-MS can be a limitation, especially for detecting trace amounts of metabolites in complex biological samples. mdpi.com

Table 3: NMR Spectroscopy in Metabolite Analysis

| NMR Technique | Application | Reference |

| ¹H NMR | Provides information on proton chemical shifts, coupling constants, and signal multiplicities for initial structural identification. | mdpi.com |

| ¹³C NMR | Confirms the carbon backbone structure of molecules. | mdpi.com |

| 2D NMR (e.g., COSY, HSQC) | Determines atom connectivity within a molecule for detailed structural elucidation. | frontiersin.org |

| Quantitative NMR (qNMR) | Allows for the absolute concentration and purity determination of mycotoxins without the need for specific reference standards. mdpi.com |

Bioluminescent Imaging for In Vivo Tracking

Bioluminescent imaging (BLI) is a non-invasive technique that allows for the real-time monitoring of cellular and molecular processes within living organisms. nih.govpromega.ca This method is particularly valuable for tracking the uptake and metabolism of compounds like nicotinamide riboside (NR), a precursor to 1-(β-D-ribofuranosyl)-nicotinamide. nih.gov

The basis of BLI is the detection of light emitted from cells that have been genetically engineered to express a luciferase enzyme. nih.gov When a specific substrate (luciferin) is administered, the luciferase enzyme catalyzes a reaction that produces light, which can be detected by a sensitive imaging system. nih.govpromega.canih.gov This allows for the longitudinal tracking of cells and the monitoring of gene expression patterns over time. promega.cafrontiersin.org

A key advantage of BLI is its high sensitivity and low background signal, enabling the detection of very low levels of biological activity. promega.ca However, the technique has limitations, including poor tissue penetration of light and challenges in absolute quantification due to light absorption and scattering in tissues. nih.gov

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful and widely used technique for quantifying nucleic acid sequences, making it essential for gene expression analysis in studies related to 1-(β-D-ribofuranosyl)-nicotinamide. genewiz.comnih.gov This method allows for the real-time detection and quantification of specific RNA transcripts after they have been reverse transcribed into complementary DNA (cDNA). nih.gov

qPCR is highly sensitive and can detect a wide range of expression levels, even from small amounts of starting material. nih.gov The technique can be performed using either fluorescent dyes like SYBR Green, which bind to any double-stranded DNA, or sequence-specific fluorescent probes (e.g., TaqMan probes) for enhanced specificity. merckmillipore.comresearchgate.net Gene expression levels are typically quantified relative to one or more stable reference genes. merckmillipore.com

RNA Sequencing for Transcriptomic Analysis

RNA sequencing (RNA-Seq) is a high-throughput sequencing method that provides a comprehensive and quantitative view of the transcriptome—the complete set of RNA transcripts in a cell. nih.govrna-seqblog.com In the context of 1-(β-D-ribofuranosyl)-nicotinamide research, RNA-Seq can be used to analyze the global changes in gene expression in response to this compound or its precursors. nih.gov

Compared to older methods like microarrays, RNA-Seq offers higher coverage, greater resolution, and the ability to discover novel transcripts and alternative splicing events. nih.gov The general workflow involves isolating RNA, converting it to cDNA, preparing a sequencing library, and then sequencing it using a next-generation sequencing platform. nih.govfrontiersin.org The resulting data can be used to identify differentially expressed genes and pathways affected by the compound of interest. nih.govlexogen.com For example, studies have used RNA-Seq to show that nicotinamide treatment can significantly decrease the expression of key enzymes involved in androgen biosynthesis. nih.gov

Enzymatic Assays for Pathway Activity Assessment

Enzymatic assays are fundamental for assessing the activity of specific enzymes within a metabolic pathway, such as those involved in the biosynthesis and utilization of 1-(β-D-ribofuranosyl)-nicotinamide. frontiersin.org These assays can be designed to measure the rate of substrate consumption or product formation, providing a direct measure of enzyme activity.

For instance, spectrophotometric assays can be used to quantify the activity of enzymes that utilize NADH as a cofactor. The conversion of NADH to NAD+ (or the reverse reaction) can be monitored by measuring the change in absorbance at a specific wavelength. Enzymatic methods have also been developed for the synthesis of 1-(β-D-ribofuranosyl)-nicotinamide, utilizing enzymes like nucleoside phosphorylases to catalyze the reaction between nicotinamide and ribose-1-phosphate (B8699412).

Furthermore, enzymatic assays are crucial for investigating the effects of compounds on specific signaling pathways. For example, studies have examined the impact of treatments on the SIRT1/JNK signaling pathway, which is involved in inflammation and cellular stress responses. frontiersin.org

Key Research Areas in 1 β D Ribofuranosyl Nicotinamide Biology Preclinical and Mechanistic Focus

Mechanisms of Neuroprotection in Animal Models

Preclinical research in animal models suggests that 1-(β-D-ribofuranosyl)-nicotinamide and its related compounds, primarily nicotinamide (B372718) (NAM) and nicotinamide mononucleotide (NMN), exert neuroprotective effects through various mechanisms. A central theme is the modulation of cellular energetics and stress responses by boosting levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in numerous cellular processes. nih.govnih.gov